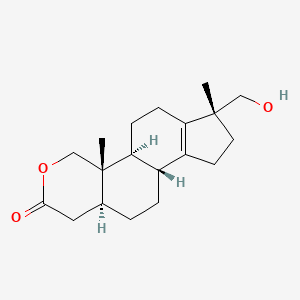
Bromocriptine 2-Methylbutyl Analogue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromocriptine 2-Methylbutyl Analogue is a modified form of bromocriptine, a well-known dopamine agonist. Bromocriptine itself is used primarily in the treatment of Parkinson’s disease, hyperprolactinemia, and certain types of pituitary tumors . The analogue is designed to enhance the pharmacological properties of bromocriptine, potentially offering improved efficacy and reduced side effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromocriptine 2-Methylbutyl Analogue involves the bromination of ergocriptin using N-bromosuccinimide. . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions: Bromocriptine 2-Methylbutyl Analogue undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific pH and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
科学的研究の応用
Bromocriptine 2-Methylbutyl Analogue has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dopamine agonists and their interactions with various receptors.
Biology: Employed in research on neurotransmitter pathways and their role in neurological disorders.
Medicine: Investigated for its potential in treating conditions such as Parkinson’s disease, hyperprolactinemia, and pituitary tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
Bromocriptine 2-Methylbutyl Analogue exerts its effects primarily through its action on dopamine D2 receptors. It acts as a partial agonist, stimulating these receptors and inhibiting the release of prolactin. This mechanism is beneficial in treating conditions associated with hyperprolactinemia and other dopamine-related disorders . Additionally, it interacts with other dopamine receptors and various serotonin and adrenergic receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Bromocriptine: The parent compound, used for similar therapeutic purposes.
Cabergoline: Another dopamine agonist with a longer half-life and higher affinity for dopamine receptors.
Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness: Bromocriptine 2-Methylbutyl Analogue is unique due to its modified structure, which enhances its pharmacological properties. The addition of the 2-methylbutyl group may improve its efficacy and reduce side effects compared to the parent compound .
特性
分子式 |
C33H42BrN5O5 |
|---|---|
分子量 |
668.6 g/mol |
IUPAC名 |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylbutyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H42BrN5O5/c1-6-18(4)13-25-30(41)38-12-8-11-26(38)33(43)39(25)31(42)32(44-33,17(2)3)36-29(40)19-14-21-20-9-7-10-23-27(20)22(28(34)35-23)15-24(21)37(5)16-19/h7,9-10,14,17-19,24-26,35,43H,6,8,11-13,15-16H2,1-5H3,(H,36,40)/t18?,19-,24-,25+,26+,32-,33+/m1/s1 |
InChIキー |
TVBBCSQOKZWQOY-MPQDIVPXSA-N |
異性体SMILES |
CCC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
正規SMILES |
CCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


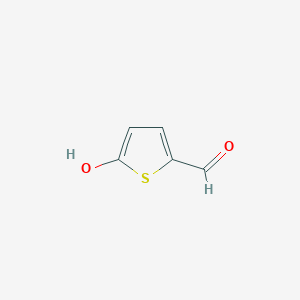
![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)

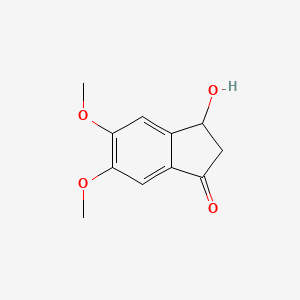

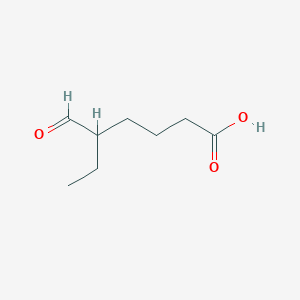
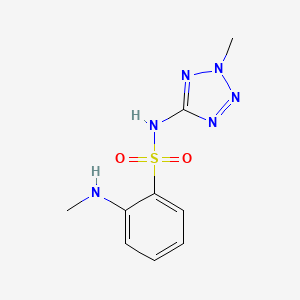

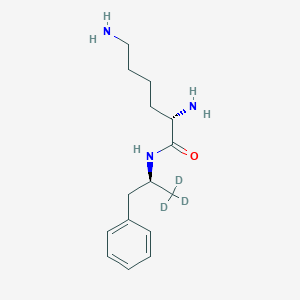
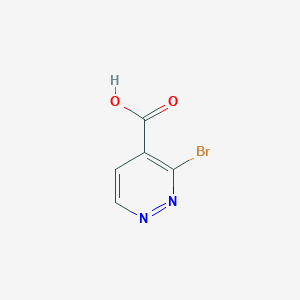

![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
palladium(II)](/img/structure/B13437892.png)
